boranyl CAS No. 872495-63-1](/img/structure/B12593576.png)
[2-(3-Cyano-4-fluorophenyl)ethenyl](hydroxy)boranyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Cyano-4-fluorophenyl)ethenylboranyl: is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyano-4-fluorophenyl)ethenylboranyl typically involves the reaction of a boronic acid derivative with a cyano-fluorophenyl compound under specific conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
On an industrial scale, the production of 2-(3-Cyano-4-fluorophenyl)ethenylboranyl may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound, making it suitable for various applications in research and industry.
化学反応の分析
Types of Reactions
2-(3-Cyano-4-fluorophenyl)ethenylboranyl undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include boronic acid derivatives, amine-substituted compounds, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry
In chemistry, 2-(3-Cyano-4-fluorophenyl)ethenylboranyl is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential interactions with biomolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a candidate for drug development and molecular biology studies.
Medicine
In medicine, 2-(3-Cyano-4-fluorophenyl)ethenylboranyl is explored for its potential therapeutic applications. Its unique structure allows it to interact with specific biological targets, making it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its reactivity and stability make it suitable for various manufacturing processes.
作用機序
The mechanism of action of 2-(3-Cyano-4-fluorophenyl)ethenylboranyl involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano and fluorine groups contribute to its binding affinity and specificity, while the boranyl group can participate in covalent bonding with target molecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-(3-Cyano-4-chlorophenyl)ethenylboranyl
- 2-(3-Cyano-4-bromophenyl)ethenylboranyl
- 2-(3-Cyano-4-iodophenyl)ethenylboranyl
Uniqueness
Compared to its analogs, 2-(3-Cyano-4-fluorophenyl)ethenylboranyl exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size enhance the compound’s stability and reactivity, making it particularly valuable in various applications.
Conclusion
2-(3-Cyano-4-fluorophenyl)ethenylboranyl is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial applications. Further studies and developments are likely to uncover even more uses for this intriguing compound.
特性
CAS番号 |
872495-63-1 |
|---|---|
分子式 |
C9H6BFNO |
分子量 |
173.96 g/mol |
InChI |
InChI=1S/C9H6BFNO/c11-9-2-1-7(3-4-10-13)5-8(9)6-12/h1-5,13H |
InChIキー |
WIHCHCFIXYFTSJ-UHFFFAOYSA-N |
正規SMILES |
[B](C=CC1=CC(=C(C=C1)F)C#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



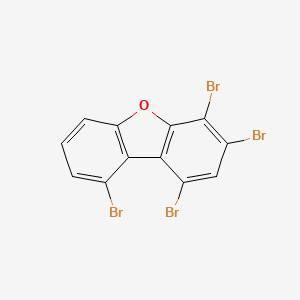
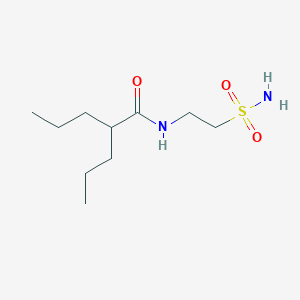
![1-(4-{[(But-2-yn-1-yl)oxy]methyl}piperidine-1-sulfonyl)-N-hydroxypropan-2-amine](/img/structure/B12593528.png)
![2-Thiophenesulfonamide, 5-chloro-N-[1-(4-fluorophenyl)ethyl]-4-nitro-](/img/structure/B12593537.png)
![3-[[5-fluoro-2-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;dihydrochloride](/img/structure/B12593540.png)
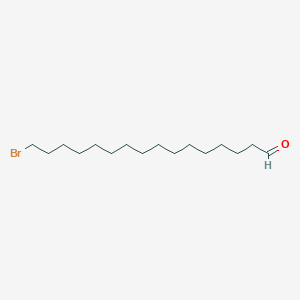
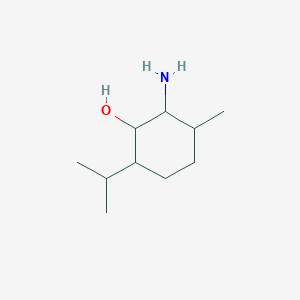

![N-[2-(Diethylamino)ethyl]-12-hydroxyoctadecanamide](/img/structure/B12593569.png)
![2-[Cyano(hydroxy)acetyl]benzoic acid](/img/structure/B12593572.png)
![(1S,2S,3R,5R)-2,3,5-trihydroxybicyclo[3.2.1]octan-6-one](/img/structure/B12593582.png)
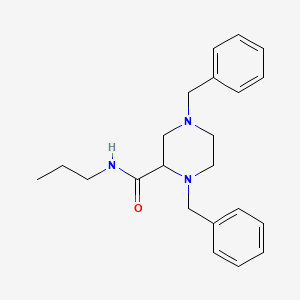
![3,3'-{4-[3-(Trifluoromethyl)phenyl]pyridine-2,6-diyl}dianiline](/img/structure/B12593605.png)
